Heptafluoropropyl trifluorovinyl ether

Fluoropolymer Chemistry Melt-Processable Plastics Thermal Analysis

Heptafluoropropyl trifluorovinyl ether (PPVE, CAS 1623-05-8) is a perfluorinated vinyl ether monomer with the molecular formula C₅F₁₀O and a molecular weight of 266.04 g/mol. At 25°C and 1 atm, PPVE is a colorless transparent liquid with a boiling point of 35°C, a density of 1.53 g/cm³, and a refractive index of approximately 1.272.

Molecular Formula C5F10O
Molecular Weight 266.04 g/mol
CAS No. 1623-05-8
Cat. No. B158337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluoropropyl trifluorovinyl ether
CAS1623-05-8
Molecular FormulaC5F10O
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESC(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C5F10O/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13
InChIKeyKHXKESCWFMPTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptafluoropropyl Trifluorovinyl Ether (PPVE, CAS 1623-05-8) – Sourcing Guide and Baseline Specifications


Heptafluoropropyl trifluorovinyl ether (PPVE, CAS 1623-05-8) is a perfluorinated vinyl ether monomer with the molecular formula C₅F₁₀O and a molecular weight of 266.04 g/mol . At 25°C and 1 atm, PPVE is a colorless transparent liquid with a boiling point of 35°C, a density of 1.53 g/cm³, and a refractive index of approximately 1.272 . PPVE serves as a critical comonomer in the synthesis of melt-processable fluoropolymers, most notably perfluoroalkoxy (PFA) resins and modified polytetrafluoroethylene (PTFE), where it functions to disrupt the inherent crystallinity of the TFE backbone [1].

Why Heptafluoropropyl Trifluorovinyl Ether (PPVE) Cannot Be Substituted with Other Perfluoroalkyl Vinyl Ethers (PAVEs)


Substituting PPVE with smaller perfluoroalkyl vinyl ethers such as perfluoromethyl vinyl ether (PMVE) or perfluoroethyl vinyl ether (PEVE) may appear viable due to their faster polymerization kinetics and more uniform monomer distribution, which can simplify polymer synthesis and enhance flex life [1]. However, such substitution leads to a quantifiable and significant reduction in the ultimate service temperature of the resulting fluoropolymer. TFE/PEVE and TFE/PMVE copolymers exhibit lower melting points and lower maximum service temperatures compared to TFE/PPVE PFA resins, thereby rendering them unsuitable for high-temperature applications where PPVE-based materials are specified [1].

Quantitative Differentiation of PPVE (CAS 1623-05-8) for Scientific Procurement Decisions


PPVE Provides Higher Thermal Service Ceiling than PMVE and PEVE in TFE Copolymers

While PPVE polymerizes more slowly than its shorter-chain analogs, this property translates directly to superior thermal performance in the final polymer. The patent literature explicitly states that when higher comonomer content is achieved in TFE/PEVE or TFE/PMVE systems, the resulting polymers have lower melting points and lower maximum service temperatures than those based on TFE/PPVE [1]. Consequently, articles fabricated from these analogs have a lower use temperature ceiling, a critical failure point for high-temperature engineering applications [1].

Fluoropolymer Chemistry Melt-Processable Plastics Thermal Analysis

PPVE Copolymerization with VDF Yields Distinct Reactivity Ratio for Controlled Polymer Architecture

In a radical copolymerization study with vinylidene fluoride (VDF) at 120°C, the monomer reactivity ratios for PPVE were determined to be rVDF = 1.15 ± 0.36 and rPPVE = 0 [1]. This stands in stark contrast to the analogous system with perfluoromethyl vinyl ether (PMVE), which at 74°C exhibited reactivity ratios of rVDF = 3.40 ± 0.40 and rPMVE = 0 [1]. The nearly threefold difference in rVDF indicates a significantly different monomer incorporation profile, with VDF polymerizing far more rapidly relative to PMVE than to PPVE [1].

Radical Copolymerization Reactivity Ratios Fluoroelastomers

PPVE Imparts Lower Glass Transition Temperature (Tg) in VDF Copolymers Compared to PMVE

The theoretical glass transition temperature (Tg) of the PPVE homopolymer was deduced to be significantly lower than that of PMVE, based on experimental data from their respective VDF copolymers [1]. Poly(VDF-co-PPVE) copolymers exhibit a theoretical Tg of -62°C for the PPVE homopolymer segment, whereas the theoretical Tg for poly(PMVE) is -39°C [1]. This 23°C difference underscores the superior low-temperature flexibility conferred by the longer PPVE side chain.

Fluoroelastomer Thermal Properties Glass Transition Temperature

PPVE Content in PFA Resins Determines Crystallinity and Melt Flow Rate (MFR) for Tailored Processability

In TFE/PPVE copolymers, increasing the PPVE comonomer content from 0.48 wt% to 4.02 wt% results in a quantifiable and substantial disruption of the PTFE crystalline structure. The crystal grain size decreases from 87.2 nm to 22.0 nm, accompanied by significant reductions in both overall crystallinity and the crystalline melting temperature, while the melt flow rate (MFR) increases [1]. Notably, the MFR increase becomes particularly pronounced when the PPVE content exceeds 2.5 wt% [1].

Fluoropolymer Processing Crystallinity Rheology

PPVE-Based PFA Resins Outperform FEP Copolymers in Thermal Stability and High-Temperature Mechanical Properties

When comparing fluoropolymer classes, PFA resins—which are copolymers of TFE and PPVE—consistently demonstrate superior performance to FEP resins (copolymers of TFE and hexafluoropropylene, HFP). PFA resins exhibit a crystalline melting point ranging from 300°C to 310°C, compared to 250°C to 270°C for FEP resins, and have a maximum continuous use temperature of 260°C versus approximately 200°C for FEP [1]. Furthermore, PFA resins generally possess better thermal stability and better mechanical properties at high temperatures [1].

Fluoropolymer Performance Thermal Stability Comparative Materials Science

PPVE Modifies PTFE to Enable Continuous Melt-Spinning for Fiber Fabrication

Pure PTFE is not melt-processable due to its extremely high melt viscosity, which limits its fabrication to techniques like paste extrusion and sintering. The incorporation of PPVE comonomer effectively disrupts the PTFE crystal lattice, lowering the melting point and melt viscosity to a degree that enables continuous melt-spinning. Melt-processability can be achieved at PPVE contents below 0.5 mol% [1]. This enables the continuous fabrication of PTFE fibers using a single-screw extruder, a process that is impossible with unmodified PTFE [2].

Polymer Processing Melt-Spinning Fiber Technology

Validated Industrial Application Scenarios for Heptafluoropropyl Trifluorovinyl Ether (PPVE)


Synthesis of High-Temperature Perfluoroalkoxy (PFA) Resins for Semiconductor and Chemical Processing Equipment

PPVE is the essential comonomer for producing PFA resins, which are specified for their 300-310°C melting point and 260°C maximum continuous use temperature [1]. These thermal properties, which are superior to those of alternative FEP resins, are a direct consequence of the PPVE structure. PFA is therefore the material of choice for demanding applications like semiconductor wet benches, high-purity chemical delivery systems, and liners for corrosive fluid handling in the chemical process industry [1].

Fabrication of Melt-Spun PTFE Fibers for High-Performance Filtration and Medical Textiles

The unique ability of PPVE to impart melt-processability to PTFE at very low comonomer levels (below 0.5 mol%) enables the continuous melt-spinning of PTFE fibers [2]. This fabrication route is a significant advancement over traditional PTFE processing, allowing for the production of fibers with controlled diameters and properties. These fibers are critical for applications requiring the chemical inertness and thermal stability of PTFE in a high-surface-area format, such as high-temperature filter media, medical sutures, and advanced textile structures [3].

Formulation of Low-Temperature Fluoroelastomers for Aerospace and Automotive Seals

The low glass transition temperature (Tg) of PPVE-based copolymers, with a theoretical poly(PPVE) Tg of -62°C [4], makes PPVE a crucial monomer for synthesizing fluoroelastomers designed for extreme low-temperature service. This property is a direct outcome of the PPVE monomer structure and its copolymerization behavior with VDF. The resulting elastomers maintain flexibility and sealing integrity at temperatures where other fluoroelastomers would stiffen and fail, making them indispensable for O-rings, gaskets, and shaft seals in aerospace fuel systems and automotive applications operating in cold climates [4].

Engineering of Melt-Processable Modified PTFE for Wire and Cable Insulation

PPVE is used as a modifier in PTFE to create melt-processable grades that retain most of PTFE's exceptional properties while enabling high-speed extrusion for wire and cable insulation. By adjusting the PPVE content, manufacturers can fine-tune the crystallinity, melt flow rate, and processing window of the copolymer [5]. This allows for the production of high-performance wire coatings with excellent dielectric properties and thermal resistance, which are essential for data transmission cables, aerospace wiring, and other demanding electrical applications where traditional PTFE extrusion is too slow or costly [5].

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